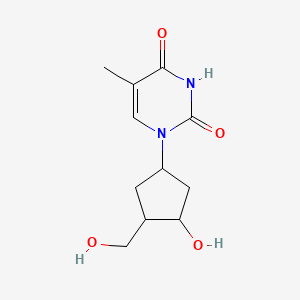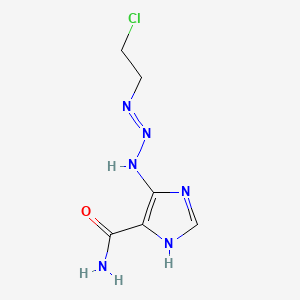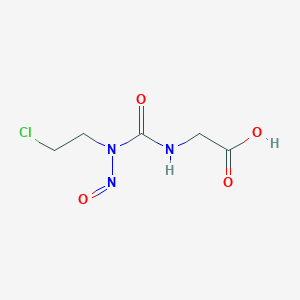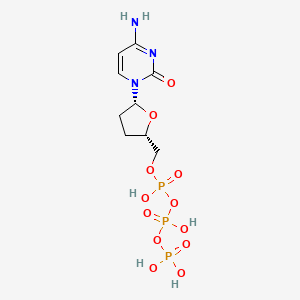
O-2-Methylthymine
説明
O-2-Methylthymine is a modified nucleobase that results from the methylation of thymine . It is a minor reaction product formed by the treatment of DNA with alkylating agents .
Synthesis Analysis
O-2-Methylthymine can be synthesized in the DNA sequence through methylation with N-methyl-N-nitrosourea and dimethyl sulphate . This process results in the formation of various methylated thymidines .
Molecular Structure Analysis
The molecular structure of O-2-Methylthymine has been investigated using density functional theory (DFT/B3LYP) with the 6-311++G(d,p) basis set . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
O-2-Methylthymine is a product of the reaction of DNA with alkylating agents . The reaction of both proteins with either methylated residues follows a second-order kinetics .
Physical And Chemical Properties Analysis
The intrinsic properties of O-2-Methylthymine, such as proton affinities, gas phase acidities, and equilibrium tautomerization, have been compared with those in the normal nucleobases thymine and cytosine .
科学的研究の応用
Mutagenic Potential and DNA Repair
O-2-Methylthymine, as a component of DNA, plays a significant role in mutagenesis and DNA repair mechanisms. The mutagenic potential of O4-methylthymine was studied using an enzymatic approach for site-specific mutagenesis. This study demonstrated that O4-methylthymine induces base-substitution mutations in E. coli, suggesting its involvement in mutagenesis by N-nitroso methylating agents (Preston, Singer, & Loeb, 1986).
Structural Impact on DNA
Research on the flexibility and curvature of DNA duplexes containing O4-methylthymine highlights its impact on DNA structure. The presence of O4-methylthymine in DNA sequences led to greater local curvatures and variations in flexibility, influencing the interaction with DNA repair proteins (Cruzeiro-Hansson & Goodfellow, 1994).
Presence in Human Tissues
O-2-Methylthymine has been detected in human liver and peripheral blood leukocyte DNA. This finding suggests exposure to exogenous and/or endogenous methylating agents in daily life, with implications for understanding human exposure to potentially harmful agents (Kang, Konishi, Kuroki, & Huh, 1995).
Interaction with DNA Bases
A study on the hydrogen-bonding interaction between O4-methylthymine and DNA bases revealed the stability order of base pairs involving O4-methylthymine. The stability decreases in the order of pairing with guanine, adenine, cytosine, and thymine. This research offers insights into the structural aspects of DNA involving O-2-Methylthymine (Qiu, Wang, Liu, & Hou, 2014).
Repair Mechanisms in E. coli
O2-methylthymine, among other alkylated pyrimidines, is recognized and removed by Escherichia coli DNA repair enzymes. This indicates the critical role of these enzymes in counteracting the potential mutagenic effects of O2-methylthymine in bacterial DNA (McCarthy, Karran, & Lindahl, 1984).
Crystal Structure Analysis
The crystal structure analysis of O4-methylthymidine, a derivative of O-2-Methylthymine, reveals its potential as a promutagen. The study provides insights into how methylation affects the electronic and geometric properties of the pyrimidine base, which is crucial for understanding its biological implications (Brennan et al., 1986).
Synthesis and Characterization
Oligodeoxynucleotides containing O2-alkylthymine have been synthesized and characterized, offering insights into the preference of O2-methylthymine to pair with guanine. This study contributes to our understanding of DNA synthesis with methylated templates (Xu & Swann, 1994).
作用機序
将来の方向性
特性
IUPAC Name |
2-methoxy-5-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-7-6(10-2)8-5(4)9/h3H,1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEYOQDGUUJNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180567 | |
| Record name | O-2-Methylthymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-2-Methylthymine | |
CAS RN |
25902-91-4 | |
| Record name | O-2-Methylthymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025902914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-2-Methylthymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



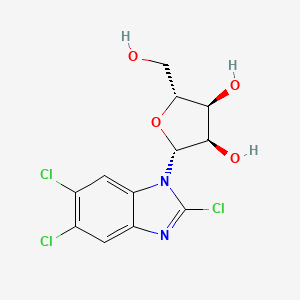

![(17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1222827.png)
![8,20-Diethyl-11-methyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2,4,6,9,11,13(21),14,16,18-decaene;iodide](/img/structure/B1222828.png)
